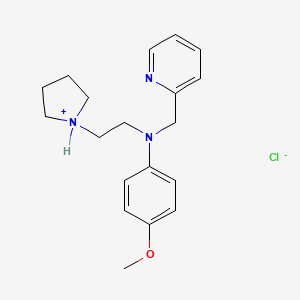![molecular formula C28H38Cl2N4O B13749473 1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride CAS No. 28027-99-8](/img/structure/B13749473.png)
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride is a complex organic compound with a molecular formula of C25H34Cl2N4O This compound is known for its unique structure, which includes a benzazepine core linked to a piperidine moiety
Métodos De Preparación
The synthesis of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves several steps. One common method includes the following steps:
Hydroamination: Metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety leads to the formation of benzazepinones.
Carbopalladation: Reductive Heck conditions are employed to furnish benzazepinones and benzazepines in moderate to high yields.
Amidation: Various amidation approaches allow obtaining both saturated and unsaturated benzazepinones.
Análisis De Reacciones Químicas
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves its interaction with specific molecular targets and pathways. It is known to interact with γ-aminobutyric acid A (GABAA) receptors, leading to a decrease in brain serotonin concentrations . This interaction modulates the activity of neurotransmitters, resulting in its potential anxiolytic effects.
Comparación Con Compuestos Similares
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride can be compared with other similar compounds:
- 1-(3-benzo bbenzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride : This compound has a similar benzazepine core but differs in its piperidine moiety .
- 11-(3-Benzo bbenzazepin-11-ylpropyl)benzobbenzazepine : This compound also contains a benzazepine core but has different substituents.
These comparisons highlight the uniqueness of 1-(3-benzob
Propiedades
Número CAS |
28027-99-8 |
|---|---|
Fórmula molecular |
C28H38Cl2N4O |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C28H36N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-14H,1,6-8,15-22H2,(H2,29,33);2*1H |
Clave InChI |
QKCHGFSKOPWXKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)C2(CC[NH+](CC2)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53)C(=O)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)













